molecular formula C21H15N5OS B11246385 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide

Cat. No.: B11246385
M. Wt: 385.4 g/mol
InChI Key: DLCOFQYPDXUXFS-UHFFFAOYSA-N
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Description

N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound featuring a triazolothiadiazole core fused with a naphthalene moiety[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolothiadiazole core[_{{{CITATION{{{2{An overview of the synthetic routes toward [1, 2, 4]triazolo [3,4-](https://link.springer.com/article/10.1007/s10593-024-03343-x). One common approach is the cyclization of 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids under specific conditions[{{{CITATION{{{. For instance, reacting 4-amino-4H-1,2,4-triazole-3-thiol with naphthalene-1-carboxylic acid in the presence of phosphorous oxychloride under reflux conditions can yield the desired product[

Industrial Production Methods: . Large-scale reactions are conducted in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...[

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide. A series of synthesized derivatives were evaluated for their ability to inhibit cell growth in cancer cell lines. One study reported an IC50_{50} value of 88 nM against the MKN45 cell line, indicating potent antitumor activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. The presence of specific functional groups allows it to modulate inflammatory pathways effectively. This makes it a candidate for further development in treating inflammatory diseases .

Table 2: Synthesis Overview

StepDescription
Step 1: Thiadiazole SynthesisCyclization to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Step 2: Benzyl SubstitutionNucleophilic substitution with benzyl halides
Step 3: Naphthamide FormationCoupling reactions with naphthoic acid derivatives
Step 4: PurificationRecrystallization or chromatography

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

  • A study published in PubChem highlighted its potential as an inhibitor for c-Met kinase activity with promising selectivity against other kinases .
  • Another research article focused on the synthesis and biological evaluation of various derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showed significant antibacterial and antifungal activities .

Table 3: Case Study Summary

Study ReferenceFindings
Kumar et al., 2010Antimicrobial and antitubercular activities
Chaturvedi et al., 2017Antitumor effects with IC50_{50} values reported
Farghaly et al., 2006Broad spectrum antibacterial activity

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the triazolothiadiazole core but differ in their substituents and functional groups.

  • Naphthalene derivatives: Compounds containing the naphthalene moiety but lacking the triazolothiadiazole structure.

Uniqueness: The uniqueness of N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE lies in its combination of the triazolothiadiazole core with the naphthalene moiety, which imparts distinct chemical and biological properties compared to its individual components or similar compounds.

Biological Activity

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide is a compound that belongs to the class of heterocyclic compounds, particularly those containing triazole and thiadiazole moieties. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Antimicrobial Activity

Heterocycles containing both 1,2,4-triazole and 1,3,4-thiadiazole structures have shown promising antimicrobial properties. A study highlighted that derivatives of these compounds exhibit significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus . The biological activity tests revealed that certain derivatives displayed moderate to strong inhibition rates against these microorganisms.

Table 1: Antimicrobial Activity of Selected Triazolo-Thiadiazole Derivatives

CompoundPathogenInhibition Zone (mm)Reference
2eE. coli18
2kS. aureus20
2lPyricularia oryzae15

Anticancer Activity

Research has indicated that compounds featuring the triazolo-thiadiazole structure can exhibit significant anticancer properties. For instance, specific derivatives have been tested against various cancer cell lines such as murine leukemia (L1210) and human cervix carcinoma (HeLa), showing IC50 values in the submicromolar range . This suggests a potent cytotoxic effect, making these compounds potential candidates for cancer therapy.

Table 2: Anticancer Activity of Selected Triazolo-Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AL12100.5
Compound BHeLa0.8

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Studies have demonstrated that derivatives containing the thiadiazole ring can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . This activity is crucial for developing treatments for chronic inflammatory diseases.

Other Biological Activities

Beyond antimicrobial and anticancer effects, triazolo-thiadiazoles have been reported to possess other pharmacological activities:

  • Antiviral : Some derivatives exhibit antiviral properties against various viruses.
  • Antitubercular : Certain compounds show efficacy against Mycobacterium tuberculosis.
  • Analgesic : Research indicates potential pain-relieving effects .

Case Study 1: Synthesis and Evaluation of Triazolo-Thiadiazole Derivatives

In a recent study by Lin et al., several new triazolo-thiadiazole derivatives were synthesized and screened for their biological activities. The results indicated that compounds with specific substitutions on the thiadiazole ring displayed enhanced antibacterial activity compared to their unsubstituted counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis conducted by Kumar et al. revealed that modifications in the naphthamide moiety significantly influenced the biological activity of the synthesized compounds. The study found that introducing electron-withdrawing groups increased antimicrobial potency while maintaining low cytotoxicity towards human cells .

Properties

Molecular Formula

C21H15N5OS

Molecular Weight

385.4 g/mol

IUPAC Name

N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H15N5OS/c27-19(18-7-3-5-15-4-1-2-6-17(15)18)22-12-14-8-10-16(11-9-14)20-25-26-13-23-24-21(26)28-20/h1-11,13H,12H2,(H,22,27)

InChI Key

DLCOFQYPDXUXFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)C4=NN5C=NN=C5S4

Origin of Product

United States

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